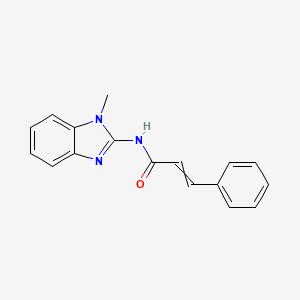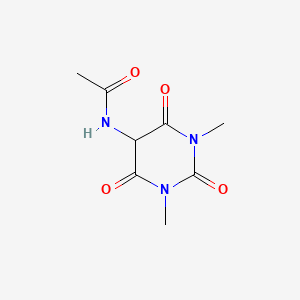![molecular formula C14H24NO3P B14485242 Diethyl [2-(benzylamino)propan-2-yl]phosphonate CAS No. 64715-32-8](/img/structure/B14485242.png)
Diethyl [2-(benzylamino)propan-2-yl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-(benzylamino)propan-2-yl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(benzylamino)propan-2-yl]phosphonate typically involves the reaction of benzylamine with diethyl phosphite in the presence of a base. The reaction proceeds via nucleophilic substitution, where the amine group attacks the phosphorus atom, leading to the formation of the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale batch or continuous flow processes. These methods often utilize palladium-catalyzed cross-coupling reactions between benzyl halides and H-phosphonate diesters . The use of microwave irradiation and visible-light illumination can enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [2-(benzylamino)propan-2-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzylamine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper .
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted benzylamine derivatives .
Aplicaciones Científicas De Investigación
Diethyl [2-(benzylamino)propan-2-yl]phosphonate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of diethyl [2-(benzylamino)propan-2-yl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic the structure of phosphate esters, allowing the compound to inhibit enzyme activity by binding to the active site . This interaction can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diethyl [2-(benzylamino)propan-2-yl]phosphonate include:
- Diethyl phosphonate
- Benzylphosphonate diesters
- α-Amino phosphonates
Uniqueness
This compound is unique due to its specific structure, which combines a benzylamine moiety with a phosphonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
64715-32-8 |
|---|---|
Fórmula molecular |
C14H24NO3P |
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
N-benzyl-2-diethoxyphosphorylpropan-2-amine |
InChI |
InChI=1S/C14H24NO3P/c1-5-17-19(16,18-6-2)14(3,4)15-12-13-10-8-7-9-11-13/h7-11,15H,5-6,12H2,1-4H3 |
Clave InChI |
KTZKNMFYASQBCQ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C)(C)NCC1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


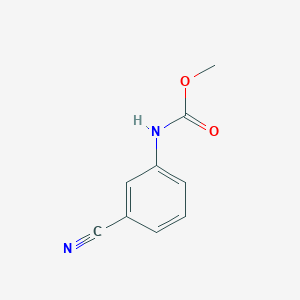
![{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14485165.png)
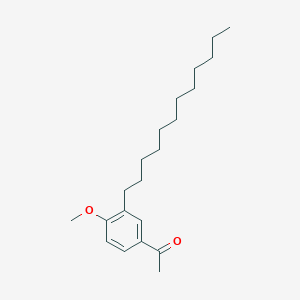
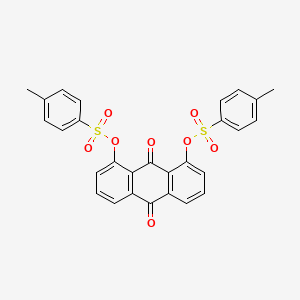
![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)
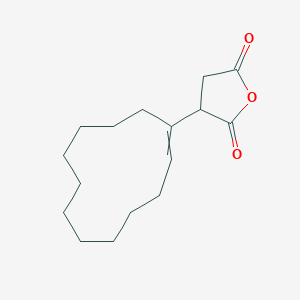
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
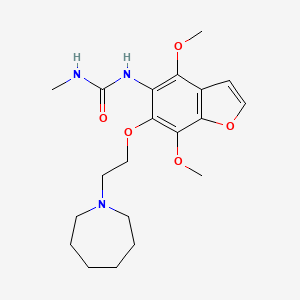
![5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14485206.png)
